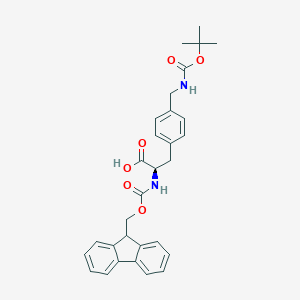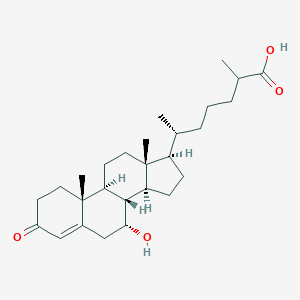![molecular formula C8H12O2 B051304 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 114140-88-4](/img/structure/B51304.png)
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a cyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as norcarane-2-carbaldehyde and has a molecular formula of C9H10O2.2.1]heptane-2-carbaldehyde.
Mécanisme D'action
The mechanism of action of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It has been shown to undergo various reactions such as aldol condensation, Michael addition, and Diels-Alder reaction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde have not been extensively studied. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is its versatility as a building block for the synthesis of various natural products and pharmaceuticals. It is also relatively easy to synthesize using various methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the exploration of its potential applications in the development of new materials such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a cyclic compound that has potential applications in various fields of science. Its versatility as a building block for the synthesis of various natural products and pharmaceuticals makes it an important compound for further study. The development of new synthetic methods and the exploration of its potential applications in the development of new materials are important future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods, including the oxidation of norcarane-2-carboxylic acid, the reduction of norcarane-2-carbaldehyde oxime, and the oxidation of norcarane-2-carbaldehyde using potassium permanganate. The most commonly used method is the oxidation of norcarane-2-carboxylic acid using a strong oxidizing agent such as chromium trioxide.
Applications De Recherche Scientifique
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde has been studied extensively for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block for the synthesis of various natural products and pharmaceuticals. It has also been studied for its potential applications in the development of new materials such as polymers and liquid crystals.
Propriétés
Numéro CAS |
114140-88-4 |
|---|---|
Nom du produit |
3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-hydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-7-5-1-2-6(3-5)8(7)10/h4-8,10H,1-3H2 |
Clé InChI |
MIXIRUVVRHLDGJ-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2O)C=O |
SMILES canonique |
C1CC2CC1C(C2O)C=O |
Synonymes |
Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



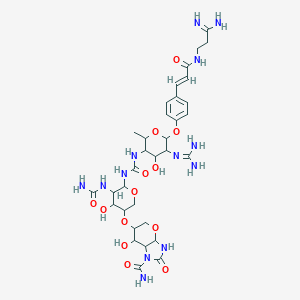
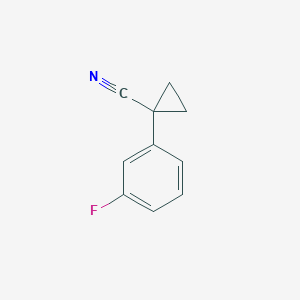

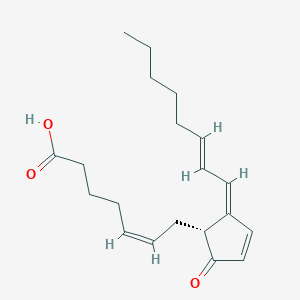
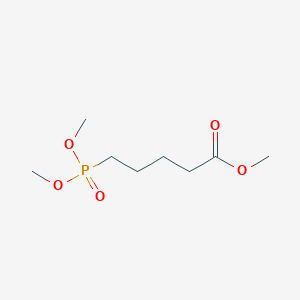
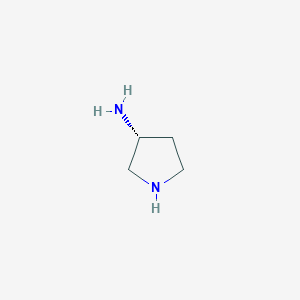
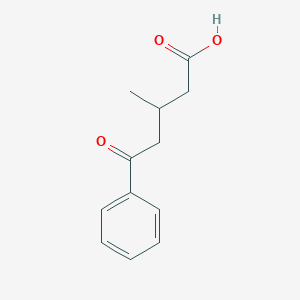
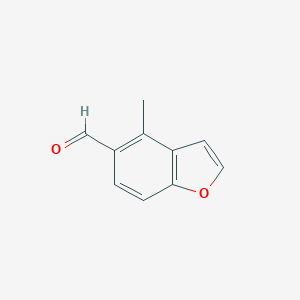
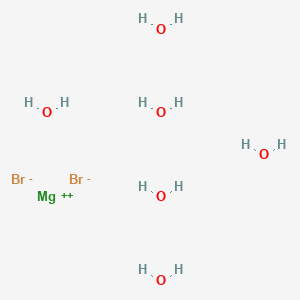
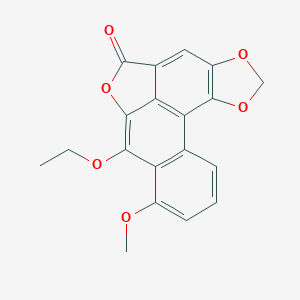

![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
